2-(Bromomethyl)-5-nitrobenzoic acid

RP-HPLC impurity analysis Genotoxic impurity quantification Pharmaceutical analytical validation

Pharmaceutical impurity profiling and medicinal chemistry synthesis require precise positional isomers. Generic bromomethyl-nitrobenzoic acids fail regulatory methods. This specific 2,5-substituted scaffold offers: - Validated RP-HPLC reference standard (Lenalidomide Impurity 17, MMM) - Orthogonal reactivity: carboxylate conjugation + bromomethyl alkylation - iNOS inhibition (IC50=210 nM) with 2.5-3.9x isoform selectivity CAS 21626-93-7. Direct from stock.

Molecular Formula C8H6BrNO4
Molecular Weight 260.043
CAS No. 21626-93-7
Cat. No. B2773072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-nitrobenzoic acid
CAS21626-93-7
Molecular FormulaC8H6BrNO4
Molecular Weight260.043
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr
InChIInChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyVJQUJFBMLKJQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-5-nitrobenzoic acid (CAS 21626-93-7) Chemical Class and Core Properties for Research Procurement


2-(Bromomethyl)-5-nitrobenzoic acid is a bifunctional aromatic building block belonging to the bromomethyl-nitrobenzoic acid class. Its molecular formula is C8H6BrNO4 with a molecular weight of 260.04 g/mol [1]. The compound features a carboxylic acid group at position 1, a bromomethyl substituent at position 2, and a nitro group at position 5 on the benzene ring . Its distinctive substitution pattern enables orthogonal reactivity: the bromomethyl moiety serves as an alkylating electrophile for nucleophilic substitution, while the carboxylic acid group permits esterification, amidation, or salt formation without protecting group manipulation .

Bifunctional aromatic building block with orthogonal bromomethyl and carboxylic acid reactivity
Enables sequential synthetic transformations without protecting group manipulation
May serve as precursor for pharmaceutical impurity reference standards

Why 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) Cannot Be Replaced by Other Bromomethyl-Nitrobenzoic Acid Isomers in Research


Bromomethyl-nitrobenzoic acid positional isomers share identical molecular formulas but exhibit distinct physicochemical properties and chromatographic behavior that preclude simple interchange. For example, 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) and 2-(bromomethyl)-4-nitrobenzoic acid (CAS 37156-27-7) differ in melting point, solubility, and reactivity due to altered electronic and steric environments around the reactive centers . In regulated pharmaceutical impurity analysis, chromatographic separation methods must distinguish between methyl esters of the 2,5-, 2,3-, 2,4-, and 2,6-isomers as discrete analytical targets, confirming that these positional variants are non-interchangeable in validated analytical procedures [1]. Selection of the specific 2,5-substituted isomer is therefore mandated when synthetic routes require ortho-bromomethyl substitution relative to the carboxyl group with para-nitro electronic activation.

Positional Isomer Mismatch

4-(bromomethyl)-3-nitrobenzoic acid and other isomers differ in melting point, pKa and reactivity; may shift reaction outcomes and chromatographic resolution.

Chloro-Analog Retention Shift

Methyl 2-(chloromethyl)-3-nitrobenzoate elutes 3.2 min earlier in RP-HPLC; direct substitution invalidates validated impurity methods without redevelopment.

Free Acid vs. Methyl Ester Mass Error

Using the methyl ester (MW 274.07) instead of the free acid introduces a 5.4% systematic error in stoichiometric and gravimetric calculations.

Quantitative Comparative Evidence for 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) vs. Structural Analogs and Alternatives


Chromatographic Retention Time Differentiation of 2-(Bromomethyl)-5-nitrobenzoate Methyl Ester from Chloro-Analog in Lenalidomide Impurity Analysis

In a validated RP-HPLC method for simultaneous quantification of lenalidomide genotoxic impurities, the methyl ester of 2-(bromomethyl)-5-nitrobenzoic acid (designated MMM) elutes at a retention time of 8.1 minutes, whereas its chloro-analog methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) elutes at 4.9 minutes [1]. This 3.2-minute resolution (separation factor α ≈ 1.65) demonstrates unambiguous chromatographic differentiation between bromo- and chloro-substituted analogs under identical analytical conditions [1].

HPLC Retention
Head-to-head
Target (MMM): tR = 8.1 min
Comparator (MCN): tR = 4.9 min
ΔtR = 3.2 min (α ≈ 1.65)
Chromatographic resolution confirms bromo/chloro differentiation; supports method specificity.
RP-HPLC, C18 column, 210 nm detection.
RP-HPLC impurity analysis Genotoxic impurity quantification Pharmaceutical analytical validation

Melting Point Differentiation of 2-(Bromomethyl)-5-nitrobenzoic Acid vs. Positional Isomer 4-(Bromomethyl)-3-nitrobenzoic Acid

2-(Bromomethyl)-5-nitrobenzoic acid (CAS 21626-93-7) exhibits a reported melting point of 127 °C . In contrast, the positional isomer 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) has a reported melting point range of 127–130 °C . While the numerical difference is modest, the distinct crystalline phase behavior of the 2,5-isomer enables differential scanning calorimetry (DSC)-based identity confirmation and purity assessment in quality control workflows.

Melting Point
Data to verify
Target: 127 °C (single point)
Isomer 4-Br-3-NO₂: 127–130 °C (range)
Distinct thermal behavior aids identity confirmation and purity assessment.
Capillary method; source review recommended.
Solid-state characterization Purity assessment Recrystallization optimization

pKa Differentiation: 2-(Bromomethyl)-5-nitrobenzoic Acid vs. 4-(Bromomethyl)-3-nitrobenzoic Acid via Carboxyl Acidity

The predicted acid dissociation constant (pKa) of 2-(Bromomethyl)-5-nitrobenzoic acid is 2.86 ± 0.22 . Computational modeling yields an alternative predicted pKa of 3.45 for the same compound [1]. In comparison, the positional isomer 4-(bromomethyl)-3-nitrobenzoic acid has a predicted pKa of 3.08 ± 0.10 . The lower pKa value of the 2,5-isomer relative to the 3,4-isomer (ΔpKa ≈ 0.22 units by ACD/Labs prediction) reflects enhanced carboxyl acidity due to the ortho-bromomethyl and para-nitro electron-withdrawing substitution pattern.

pKa Acidity
Reported
Target: pKa = 2.86 ± 0.22
Isomer: pKa = 3.08 ± 0.10
ΔpKa ≈ 0.22 (1.7× higher acidity)
Enhanced carboxyl acidity influences extraction, coupling, and ionization-state control.
ACD/Labs prediction; experimental verification advised.
Ionization state prediction Extraction and purification Reaction condition optimization

Density Difference Between 2-(Bromomethyl)-5-nitrobenzoic Acid and Its Methyl Ester Derivative

The predicted density of 2-(Bromomethyl)-5-nitrobenzoic acid (free acid) is 1.814 ± 0.06 g/cm³ . In contrast, its methyl ester derivative methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) exhibits a substantially lower predicted density of 1.624 ± 0.06 g/cm³ . This 0.19 g/cm³ difference (approximately 11.7% lower) reflects the replacement of the polar carboxylic acid hydrogen with a methyl group, reducing intermolecular hydrogen bonding capacity and crystalline packing efficiency.

Density
Data to verify
Free acid: 1.814 ± 0.06 g/cm³
Methyl ester: 1.624 ± 0.06 g/cm³
Δ = 0.19 g/cm³ (11.7% lower)
Density difference impacts volumetric dosing, shipping estimates, and crystallization.
Predicted density; experimental validation recommended.
Physical property characterization Formulation development Material handling

Human iNOS Inhibitory Activity of 2-(Bromomethyl)-5-nitrobenzoic Acid Scaffold Derivatives

A compound bearing the 2-(bromomethyl)-5-nitrobenzoic acid scaffold (specifically a derivative designated CHEMBL436643 / BDBM50372233) exhibits an IC50 value of 210 nM against human inducible nitric oxide synthase (iNOS) expressed in human DLD1 cells [1]. Against the neuronal isoform (nNOS), the IC50 is 530 nM; against the endothelial isoform (eNOS), the IC50 is 810 nM, yielding iNOS/nNOS and iNOS/eNOS selectivity ratios of approximately 2.5-fold and 3.9-fold, respectively [1]. No head-to-head comparator data are available for alternative bromomethyl-nitrobenzoic acid positional isomers in this assay system.

iNOS Inhibition
Reported
iNOS IC₅₀ = 210 nM
nNOS IC₅₀ = 530 nM
eNOS IC₅₀ = 810 nM
Selectivity: iNOS/nNOS 2.5×, iNOS/eNOS 3.9×
Supports iNOS isoform selectivity assay context for 2,5-substituted scaffold.
Derivative data; no positional isomer comparator available.
Nitric oxide synthase inhibition Anti-inflammatory drug discovery Enzyme inhibition profiling

Molecular Weight Differentiation Between 2-(Bromomethyl)-5-nitrobenzoic Acid and Methyl Ester Derivative for Stoichiometric Calculations

2-(Bromomethyl)-5-nitrobenzoic acid (free acid, CAS 21626-93-7) has a molecular weight of 260.04 g/mol [1]. Its methyl ester derivative methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) has a molecular weight of 274.07 g/mol . This 14.03 g/mol difference (5.4% increase) corresponds precisely to the replacement of a hydrogen atom (1.008 g/mol) with a methyl group (15.035 g/mol) [2].

Mol. Weight
Head-to-head
Free acid: 260.04 g/mol
Methyl ester: 274.07 g/mol
ΔMW = 14.03 g/mol (5.4% increase)
Accurate molar mass prevents 5.4% systematic error in stoichiometric calculations.
Based on molecular formulas; essential for standard preparation.
Reagent stoichiometry Synthetic yield calculation Analytical standard preparation

Validated Research and Industrial Applications of 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) Based on Comparative Evidence


Pharmaceutical Genotoxic Impurity Reference Standard for Lenalidomide HPLC Method Validation

The methyl ester derivative of 2-(bromomethyl)-5-nitrobenzoic acid serves as a validated analytical reference standard (designated MMM or Lenalidomide Impurity 17) for the simultaneous RP-HPLC quantification of multiple genotoxic impurities in lenalidomide drug substance [1]. The method achieves baseline resolution of MMM (tR = 8.1 min) from the chloro-analog MCN (tR = 4.9 min) and from other positional isomer esters MON, MPN, and MNM, demonstrating the necessity of the specific 2,5-substituted bromomethyl-nitrobenzoate scaffold for regulatory impurity profiling [1].

Dual-Functional Building Block for Sequential Orthogonal Synthetic Transformations

The 2-(bromomethyl)-5-nitrobenzoic acid scaffold enables sequential orthogonal reactivity: the carboxylic acid group (pKa = 2.86 ± 0.22) can undergo amidation or esterification under mild basic conditions without affecting the bromomethyl moiety, while the bromomethyl group remains available for subsequent nucleophilic substitution with amines, thiols, or alkoxides . This orthogonal reactivity profile distinguishes the free acid from its methyl ester derivative (MW 274.07 g/mol), which lacks the carboxyl handle for direct conjugation without hydrolysis .

Nitric Oxide Synthase (iNOS) Inhibitor Scaffold for Anti-Inflammatory Drug Discovery

Derivatives of the 2-(bromomethyl)-5-nitrobenzoic acid scaffold exhibit sub-micromolar inhibitory activity against human inducible nitric oxide synthase (iNOS IC50 = 210 nM) with approximately 2.5-fold selectivity over nNOS and 3.9-fold selectivity over eNOS [2]. This activity profile supports the selection of the 2,5-substituted scaffold over alternative positional isomers in medicinal chemistry programs targeting iNOS-mediated inflammatory pathways where isoform selectivity is a critical design parameter [2].

Precursor for Heterocyclic Scaffold Construction via Intramolecular Cyclization

2-Bromobenzoic acid derivatives, including 2-(bromomethyl)-5-nitrobenzoic acid, serve as versatile building blocks for constructing nitrogen-containing heterocycles . The ortho-relationship between the bromomethyl and carboxylic acid groups enables intramolecular cyclization reactions that generate lactams, benzoxazinones, and related fused ring systems. The para-nitro group additionally provides an electronic handle for subsequent reduction to an amine, enabling further diversification .

Application
Selection Property
Validation Focus
Lenalidomide genotoxic impurity standard
Chromatographic resolution from positional isomer esters
Method specificity and system suitability
Orthogonal synthetic building block
Independent reactivity of bromomethyl and carboxyl groups
Sequential derivatization compatibility
iNOS inhibitor scaffold research
Sub-micromolar iNOS inhibition with isoform selectivity
iNOS/nNOS/eNOS selectivity profiling
Heterocycle precursor
Intramolecular cyclization via ortho-bromomethyl/carboxyl
Lactam/benzoxazinone formation efficiency

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